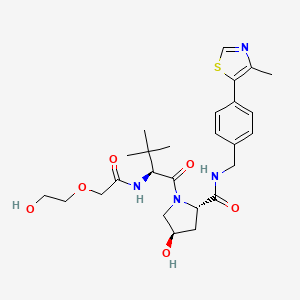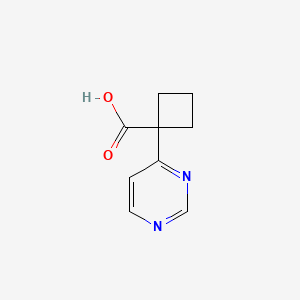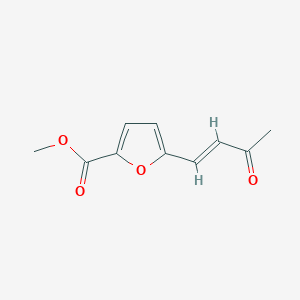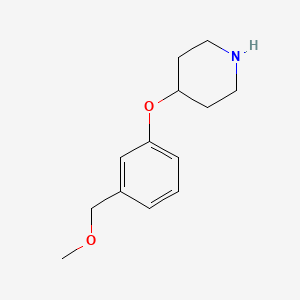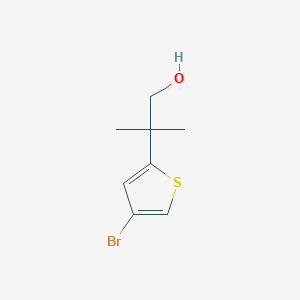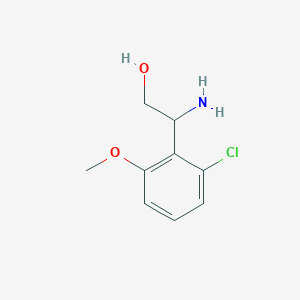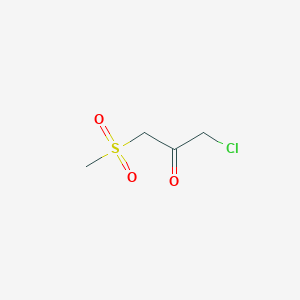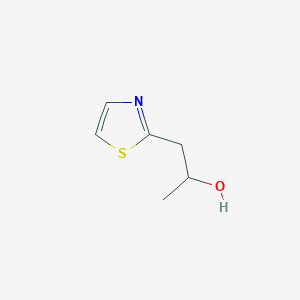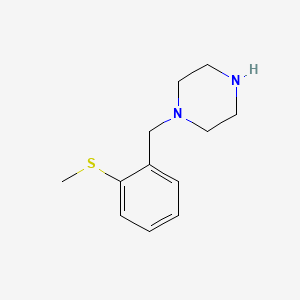
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone is a chemical compound characterized by its unique structure, which includes a chloro and two difluoro substituents on a phenyl ring, attached to a difluoroethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from 3-chloro-2,4-difluorobenzene
Reaction Conditions: The halogenation step requires the use of chlorine and fluorine gases under controlled conditions. The Friedel-Crafts acylation is carried out using an acid chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Chemischer Reaktionen
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Pathways Involved: The exact pathways affected by the compound depend on its specific application. In antimicrobial research, it may target bacterial cell wall synthesis, while in cancer research, it may interfere with cell proliferation and apoptosis pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-chloro-2,4-difluorophenylmethanol and 1-(3-chloro-2,4-difluorophenyl)-1-phenylethanol share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both chloro and difluoro substituents on the phenyl ring, along with the difluoroethanone moiety, gives this compound unique chemical and biological properties
Eigenschaften
Molekularformel |
C8H3ClF4O |
|---|---|
Molekulargewicht |
226.55 g/mol |
IUPAC-Name |
1-(3-chloro-2,4-difluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3ClF4O/c9-5-4(10)2-1-3(6(5)11)7(14)8(12)13/h1-2,8H |
InChI-Schlüssel |
ARRPGSRXDSJPNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)C(F)F)F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13604572.png)

